2,2',3,4',5'-Pentachlorobiphenyl
Overview
Description
2,2’,3,4’,5’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their environmental persistence and potential health hazards .
Mechanism of Action
Target of Action
2,2’,3,4’,5’-Pentachlorobiphenyl, also known as 2,2’,3’,4,5-PENTACHLOROBIPHENYL, is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs) . The primary targets of this compound are the Estrogen receptor and the core circadian component PER1 . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . On the other hand, PER1 is a key component of the circadian clock .
Mode of Action
The compound interacts with its targets by inhibiting the basal and circadian expression of PER1, thus regulating the circadian clock . It also interacts with the Estrogen receptor, affecting its function .
Biochemical Pathways
It is known that the compound can interfere with the normal functioning of the circadian clock by inhibiting the expression of per1 .
Pharmacokinetics
Due to its lipophilic nature, it is known to bioaccumulate in the environment and in organisms . This property can affect its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 2,2’,3,4’,5’-Pentachlorobiphenyl’s action include changes in gene expression and cellular proliferation and differentiation . It can also cause thyroid dysfunction and induce mitochondria-dependent apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4’,5’-Pentachlorobiphenyl. For instance, the compound’s lipophilic nature allows it to persist in the environment and bioaccumulate in organisms . This persistence can lead to long-term exposure and potential health effects. Moreover, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
It’s known that PCBs can interfere with multiple biological systems
Cellular Effects
It’s known that PCBs can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that PCBs can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
It’s known that PCBs can be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4’,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,2’,3,4’,5’-Pentachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction time, temperature, and the amount of chlorine gas used .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4’,5’-Pentachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated biphenyl oxides.
Reduction: This reaction can result in the removal of chlorine atoms, producing less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other substituents, such as hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Chlorinated biphenyl oxides.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated biphenyls.
Scientific Research Applications
2,2’,3,4’,5’-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its applications in scientific research include:
Environmental Studies: Used as a model compound to study the environmental fate and transport of polychlorinated biphenyls.
Bioremediation: Studied for its biodegradation by microorganisms, which can help in the development of bioremediation strategies for contaminated sites.
Analytical Chemistry: Used as a standard in the analysis of polychlorinated biphenyls in environmental samples.
Comparison with Similar Compounds
2,2’,3,4’,5’-Pentachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:
2,3,4,4’,5-Pentachlorobiphenyl: Another pentachlorinated biphenyl with similar toxicological properties.
2,2’,4,5,5’-Pentachlorobiphenyl: Differing in the position of chlorine atoms, this compound also exhibits similar environmental persistence and toxicity.
2,2’,3,5’,6-Pentachlorobiphenyl: Known for its developmental neurotoxicity, particularly in developing brains.
The uniqueness of 2,2’,3,4’,5’-Pentachlorobiphenyl lies in its specific pattern of chlorine substitution, which influences its chemical reactivity, environmental behavior, and biological effects.
Properties
IUPAC Name |
1,2,4-trichloro-5-(2,3-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-3-1-2-6(12(8)17)7-4-10(15)11(16)5-9(7)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUSORDQZVOEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073510 | |
Record name | 2,2',3,4',5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-51-1 | |
Record name | 2,2',3,4',5'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4',5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4',5'-Pentachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,4',5'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126JR5ZDQQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.